molecular formula C24H21ClN8O2 B11110147 6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11110147
M. Wt: 488.9 g/mol
InChI Key: SOXCOPLDCIUTTN-WGARJPEWSA-N
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Description

4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a triazine ring, and anilino substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways . The triazine ring and anilino substituents play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of a chlorobenzaldehyde moiety, a triazine ring, and anilino substituents. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H21ClN8O2

Molecular Weight

488.9 g/mol

IUPAC Name

2-N-[(Z)-(4-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21ClN8O2/c1-15-3-8-20(13-16(15)2)28-23-29-22(27-19-9-11-21(12-10-19)33(34)35)30-24(31-23)32-26-14-17-4-6-18(25)7-5-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14-

InChI Key

SOXCOPLDCIUTTN-WGARJPEWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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